molecular formula C8H7F2NO2 B1586357 Methyl 4-amino-2,3-difluorobenzoate CAS No. 886497-08-1

Methyl 4-amino-2,3-difluorobenzoate

Cat. No. B1586357
CAS RN: 886497-08-1
M. Wt: 187.14 g/mol
InChI Key: MMVSLKNBOJAPEC-UHFFFAOYSA-N
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Description

Methyl 4-amino-2,3-difluorobenzoate, also known as Methyl Difluoroamino Benzoate (MDAB), is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MDAB is a fluorinated derivative of benzoic acid and has a molecular formula of C8H7F2NO2.

Scientific Research Applications

Antitumor Properties

Methyl 4-amino-2,3-difluorobenzoate and its derivatives have shown significant potential in cancer research, particularly in the development of antitumor agents. For example, novel 2-(4-aminophenyl)benzothiazoles have demonstrated potent antitumor properties both in vitro and in vivo. These compounds, including 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have been explored for their selective cytotoxicity against certain cancer cell lines and their ability to induce cytochrome P450 1A1, which is crucial for their antitumor specificity (Bradshaw et al., 2002). Additionally, these benzothiazoles generate DNA adducts in sensitive tumor cells, further supporting their potential as antitumor agents (Leong et al., 2003).

Molecular Analysis and Synthesis

Studies on molecules similar to this compound have provided insights into their structure and synthesis. For instance, the single crystal structure of methyl 4-hydroxybenzoate was analyzed, highlighting the importance of intermolecular interactions and crystal packing, which can be relevant for understanding the properties of related compounds (Sharfalddin et al., 2020). Additionally, the synthesis of imidazoles with substituents at the 2-position from O-pentafluorobenzoylamidoximes, similar in structure to this compound, shows the versatility in creating amino acid mimetics with potential pharmaceutical applications (Zaman et al., 2005).

Corrosion Inhibition

In the context of materials science, derivatives of this compound have been studied for their role in corrosion inhibition. For example, compounds like 2-amino-1,3,4-thiadiazole have been examined for their effectiveness as corrosion inhibitors on steel, which could have practical applications in industrial settings (Gece & Bilgiç, 2009).

Sensor Development

Research has also focused on the development of sensors using derivatives of this compound. A study on a fluorogenic chemosensor based on o-aminophenol, similar in structure to this compound, demonstrated high selectivity and sensitivity toward aluminum ions, which could be beneficial for detecting these ions in various environmental and biological contexts (Ye et al., 2014).

properties

IUPAC Name

methyl 4-amino-2,3-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVSLKNBOJAPEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374896
Record name methyl 4-amino-2,3-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886497-08-1
Record name Methyl 4-amino-2,3-difluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886497-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4-amino-2,3-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886497-08-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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